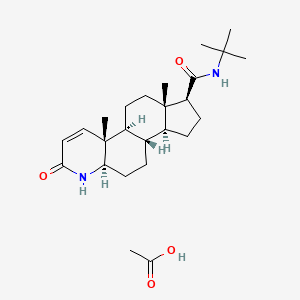

Finasteride (acetate)

Übersicht

Beschreibung

Finasteridacetat, auch bekannt als MK-906 Acetat, ist ein potenter und kompetitiver Inhibitor des Enzyms 5α-Reduktase. Dieses Enzym ist für die Umwandlung von Testosteron in Dihydrotestosteron (DHT) verantwortlich, einem stärkeren Androgen. Finasteridacetat hat eine hohe Affinität für die 5α-Reduktase vom Typ II, wodurch es effektiv bei der Behandlung von Erkrankungen wie gutartiger Prostatahyperplasie (BPH) und androgenetischer Alopezie eingesetzt werden kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Finasteridacetat umfasst mehrere Schritte, ausgehend von der grundlegenden Steroidstruktur. Die wichtigsten Schritte umfassen die Einführung der 4-Aza-Gruppe und die Bildung des Acetatesters. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern. Spezielle Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur häufig nicht veröffentlicht .

Industrielle Produktionsmethoden

Die industrielle Produktion von Finasteridacetat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren wird auf Ausbeute und Reinheit optimiert und umfasst häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie. Der Einsatz von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen gewährleistet die Konsistenz und Sicherheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Finasteridacetat unterliegt hauptsächlich Reduktions- und Substitutionsreaktionen. Die Reduktionsreaktionen umfassen die Umwandlung der Ketongruppe in eine Hydroxylgruppe, während Substitutionsreaktionen häufig den Austausch der Acetatgruppe durch andere funktionelle Gruppen beinhalten .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Finasteridacetat verwendet werden, umfassen Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus den Reaktionen von Finasteridacetat gebildet werden, umfassen verschiedene Hydroxyl-Derivate und substituierte Analoga. Diese Produkte werden häufig auf ihre potenziellen biologischen Aktivitäten und therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Treatment of Benign Prostatic Hyperplasia

Overview

Finasteride was first approved by the FDA in 1992 for the treatment of BPH, aiming to alleviate urinary symptoms associated with prostate enlargement. It reduces DHT levels significantly, leading to decreased prostatic volume and improved urinary flow.

Clinical Findings

- A study demonstrated that finasteride reduced prostatic DHT levels by over 90% and serum DHT levels by approximately 70% .

- Long-term use has been associated with a decrease in the need for surgical interventions, such as transurethral resection of the prostate .

Treatment of Androgenetic Alopecia

Overview

Finasteride is also indicated for male pattern hair loss, enhancing hair density and thickness.

Clinical Findings

- A randomized controlled trial involving 3500 women treated for androgenetic alopecia found that both finasteride and dutasteride significantly increased hair thickness over three years .

- In a separate study, finasteride demonstrated superior efficacy compared to placebo in increasing hair count, with significant improvements noted after six months of treatment .

Management of Hirsutism

Overview

Finasteride is utilized in treating hirsutism in women, particularly those who experience excessive hair growth due to hyperandrogenism.

Clinical Findings

- A systematic review indicated that finasteride significantly reduced the Ferriman-Gallwey score, a clinical measure of hirsutism severity .

- In a study comparing finasteride with cyproterone acetate and spironolactone, all treatments showed similar short-term effectiveness; however, spironolactone maintained its efficacy longer post-treatment .

Treatment of Acne Vulgaris

Overview

Finasteride's antiandrogenic properties make it a potential treatment option for women with acne vulgaris linked to elevated androgen levels.

Clinical Findings

- A retrospective study revealed that nine out of twelve women reported significant improvements in acne symptoms after finasteride treatment .

- The findings suggest that excessive activity of the 5-alpha reductase enzyme may contribute to acne development in women with normal testosterone levels.

Topical Formulations

Overview

Recent research has explored topical formulations of finasteride to minimize systemic side effects while maintaining efficacy.

Clinical Findings

- A placebo-controlled trial showed that a topical solution of finasteride led to significant reductions in hair shedding and increases in hair density over a 16-month period . This approach may be particularly beneficial for pre-menopausal women who are at risk for systemic side effects from oral administration.

Data Table: Summary of Clinical Applications

Wirkmechanismus

MK-906 acetate exerts its effects by forming a stable complex with the type II 5α-reductase enzyme, thereby inhibiting its activity. This inhibition reduces the conversion of testosterone to dihydrotestosterone (DHT), leading to decreased androgenic activity. The molecular targets include the androgen receptors and various signaling pathways involved in cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dutasterid: Ein weiterer 5α-Reduktase-Inhibitor mit einem breiteren Wirkungsspektrum, der sowohl Enzyme vom Typ I als auch vom Typ II hemmt.

Epristerid: Ein selektiver Inhibitor der 5α-Reduktase vom Typ II, ähnlich wie Finasteridacetat, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften .

Einzigartigkeit

Finasteridacetat zeichnet sich durch seine hohe Selektivität für die 5α-Reduktase vom Typ II aus, was es besonders effektiv für Erkrankungen wie BPH und androgenetische Alopezie macht. Seine hohe Affinität und der Mechanismus der kompetitiven Hemmung unterscheiden es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Finasteride (acetate) is a synthetic antiandrogen primarily used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Its biological activity is largely attributed to its role as a selective inhibitor of the enzyme 5α-reductase, which converts testosterone into the more potent androgen dihydrotestosterone (DHT). This article explores the biological activity of finasteride acetate through various studies, clinical trials, and its pharmacological mechanisms.

Finasteride functions by competitively inhibiting the Type II isoenzyme of 5α-reductase, predominantly found in the prostate, seminal vesicles, and hair follicles. By blocking this enzyme, finasteride effectively reduces DHT levels, leading to decreased stimulation of androgen receptors in target tissues. The following table summarizes key pharmacokinetic properties and actions of finasteride:

| Property | Details |

|---|---|

| Inhibition Selectivity | 100-fold selectivity for Type II over Type I 5α-reductase |

| DHT Reduction | Up to 91.4% reduction in intraprostatic DHT levels |

| Testosterone Levels | Increase in serum testosterone by approximately 10-20% |

| Onset of Action | Maximum effect observed within 8 hours post-administration |

| Half-Life | Approximately 6 hours; prolonged in elderly patients |

| Bioavailability | Mean oral bioavailability around 65% |

Prostate Volume Reduction

A significant body of research has demonstrated that finasteride acetate can lead to a reduction in prostate volume. In a study involving men with BPH, patients treated with finasteride showed an average decrease in prostate size by about 20-30% over a treatment period of 6 to 24 months .

Hirsutism Treatment

In a randomized clinical trial comparing finasteride with cyproterone acetate and spironolactone for treating idiopathic hirsutism, all treatments showed similar effectiveness in reducing hirsutism scores. However, finasteride was noted to significantly increase total testosterone levels while effectively decreasing DHT levels . The study's results indicated:

- Ferriman-Gallwey Score Reduction :

- Finasteride: Decreased by 38.6%

- Cyproterone Acetate: Decreased by 38.9%

- Spironolactone: Decreased by 38.5%

Side Effects and Health Risks

Long-term use of finasteride has been associated with several health risks. Notably, studies have suggested potential links between finasteride use and conditions such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and type 2 diabetes mellitus (T2DM) . Additionally, there have been reports regarding mood alterations and an increased risk of suicidal behavior among users with pre-existing mood disorders .

Case Studies

-

Case Study on Ocular Function :

A study investigated the effects of finasteride on lacrimal gland function in rats. Results indicated that finasteride administration led to significant dry eye symptoms, characterized by reduced tear production and inflammation in the lacrimal glands . -

Suicidal Risk Assessment :

A nationwide cohort study assessed suicidal outcomes among users of finasteride compared to dutasteride. While no significant overall increase in suicide risk was found, individuals with prior mood disorders exhibited a heightened risk when using finasteride .

Eigenschaften

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2.C2H4O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4;1-2(3)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27);1H3,(H,3,4)/t14-,15-,16-,17+,18+,22-,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWQSECJQBIRJR-ZNBOUQNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.